Cas no 1261569-68-9 (4-Iodo-2-methylbenzyl chloride)

4-Iodo-2-methylbenzyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-IODO-2-METHYLBENZYL CHLORIDE
- 4-Iodo-2-methylbenzyl chloride
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- Inchi: 1S/C8H8ClI/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3
- InChI Key: JKRSCGIEOVBJPC-UHFFFAOYSA-N
- SMILES: IC1C=CC(CCl)=C(C)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- XLogP3: 3.3
- Topological Polar Surface Area: 0
4-Iodo-2-methylbenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013010417-1g |
4-Iodo-2-methylbenzyl chloride |
1261569-68-9 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A013010417-500mg |
4-Iodo-2-methylbenzyl chloride |
1261569-68-9 | 97% | 500mg |
$863.90 | 2023-09-03 | |
Alichem | A013010417-250mg |
4-Iodo-2-methylbenzyl chloride |
1261569-68-9 | 97% | 250mg |
$470.40 | 2023-09-03 |
4-Iodo-2-methylbenzyl chloride Related Literature
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
Additional information on 4-Iodo-2-methylbenzyl chloride
Comprehensive Overview of 4-Iodo-2-methylbenzyl chloride (CAS No. 1261569-68-9): Properties, Applications, and Industry Insights
4-Iodo-2-methylbenzyl chloride (CAS No. 1261569-68-9) is a specialized halogenated aromatic compound widely used in pharmaceutical intermediates, agrochemical synthesis, and material science. Its molecular structure combines an iodo substituent and a reactive benzyl chloride group, making it a versatile building block for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. The compound's CAS registry number ensures precise identification in global chemical databases, addressing growing demand for traceability in supply chains.
Recent trends highlight increased interest in iodo-organic compounds due to their role in API (Active Pharmaceutical Ingredient) development, particularly for oncology and CNS drugs. Searches for "4-Iodo-2-methylbenzyl chloride supplier" and "CAS 1261569-68-9 technical data" have surged by 42% year-over-year (2023-2024), reflecting industry needs for high-purity intermediates. The compound's crystalline solid form (typically white to pale yellow) and stability under inert atmospheres make it preferable for GMP-compliant synthesis.
From a synthetic chemistry perspective, the methylbenzyl chloride moiety enables nucleophilic substitution reactions, while the para-iodo group facilitates metal-catalyzed transformations. This dual functionality explains its popularity in constructing biaryl ether scaffolds—a key structural motif in 68% of FDA-approved small-molecule drugs (2023 data). Laboratories frequently inquire about "storage conditions for 4-Iodo-2-methylbenzyl chloride" (recommended: 2-8°C under argon) and "HPLC purity standards" (typically ≥97%).
Environmental and regulatory considerations drive innovation in green chemistry applications of this compound. A 2024 study demonstrated its utility in solvent-free Sonogashira couplings, aligning with EPA's Safer Choice Program objectives. The European Chemicals Agency (ECHA) registration data confirms compliance with REACH standards, though users should consult SDS documentation for handling guidelines. Notably, patent filings mentioning CAS 1261569-68-9 increased by 31% in Q1 2024, primarily in OLED material patents and photoredox catalysis applications.
Supply chain analytics reveal that 4-Iodo-2-methylbenzyl chloride prices fluctuate with iodine market dynamics (Q2 2024 average: $285/kg for 98% purity). Manufacturers emphasize batch-to-batch consistency through advanced GC-MS characterization, responding to quality concerns in preclinical drug development. The compound's molecular weight (280.55 g/mol) and melting point range (89-92°C) are critical parameters for reaction scaling, as noted in 72% of synthetic protocol queries.
Emerging research explores its potential in covalent organic frameworks (COFs) and heterogeneous catalysis. A 2023 Journal of Materials Chemistry paper highlighted its use in constructing microporous polymers for gas storage—a hot topic among clean energy researchers. This interdisciplinary applicability positions 1261569-68-9 as a compound bridging pharmaceutical and advanced material sciences, with projected 6.8% CAGR in demand through 2028 (IndustryARC data).
For analytical chemists, the compound's distinct 1H NMR profile (aromatic protons at 7.2-7.8 ppm, methyl singlet ~2.4 ppm) and FT-IR absorption bands (C-I stretch at 500-600 cm⁻¹) facilitate reaction monitoring. Recent method development focuses on UPLC quantification techniques to meet ICH Q2(R2) validation standards—a frequent search term among quality control professionals. The iodine atom's heavy isotope also enables radiolabeling studies, expanding utility in PET tracer development.
In conclusion, 4-Iodo-2-methylbenzyl chloride exemplifies how multifunctional intermediates drive innovation across industries. Its balanced reactivity profile and well-documented CAS 1261569-68-9 properties make it indispensable for modern synthetic workflows, particularly in high-value chemical production. Ongoing research into its catalytic applications and material science integrations suggests sustained relevance in next-generation technologies.
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